molecular formula C29H20O2 B1625165 2,2'-Diacetyl-9,9'-spirobifluorene CAS No. 22824-83-5

2,2'-Diacetyl-9,9'-spirobifluorene

Cat. No.: B1625165
CAS No.: 22824-83-5
M. Wt: 400.5 g/mol
InChI Key: FVLANAMJWVQMQQ-UHFFFAOYSA-N
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Description

2,2’-Diacetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diacetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

While specific industrial production methods for 2,2’-Diacetyl-9,9’-spirobifluorene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diacetyl-9,9’-spirobifluorene undergoes various types of chemical reactions, including:

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Reduction: Formation of 2,2’-di(hydroxyethyl)-9,9’-spirobifluorene.

    Oxidation: Formation of 2,2’-dicarboxy-9,9’-spirobifluorene.

    Substitution: Formation of various substituted spirobifluorene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2,2’-Diacetyl-9,9’-spirobifluorene in its applications is largely based on its electronic properties. The spirobifluorene core provides a rigid, planar structure that facilitates efficient charge transport. The acetyl groups can participate in various chemical reactions, allowing for functionalization and tuning of the compound’s properties. In organic electronics, for example, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diacetyl-9,9’-spirobifluorene is unique due to the presence of two acetyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to its mono-acetylated or non-acetylated counterparts. This makes it a versatile compound for various applications in organic electronics, material science, and chemical sensing.

Properties

IUPAC Name

1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLANAMJWVQMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463588
Record name 2,2'-diacetyl-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22824-83-5
Record name 2,2'-diacetyl-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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